ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, a thiadiazole ring, and a chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring by reacting ethyl 4-(3-chlorobenzamido)benzoate with appropriate sulfur and nitrogen sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The thiadiazole ring and chlorobenzamido group are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-(3-chlorobenzamido)benzoate: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Ethyl 4-(2-chlorobenzamido)benzoate: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Ethyl 4-(4-chlorobenzamido)benzoate: Another structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the benzoate ester, thiadiazole ring, and chlorobenzamido group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBWIORFCZSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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